(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a tetrahydropyrimidine ring system. The stereochemistry at positions 5 and 7 (R,R configuration) and substituents—difluoromethyl at C7 and methyl at C5—distinguish it from analogs.
Properties
IUPAC Name |
(5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O2/c1-4-2-6(7(10)11)14-8(13-4)5(3-12-14)9(15)16/h3-4,6-7,13H,2H2,1H3,(H,15,16)/t4-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUWZTPSALSWBM-INEUFUBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N2C(=C(C=N2)C(=O)O)N1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a difluoromethyl group and a tetrahydropyrimidine ring. Its molecular formula is , and it exhibits unique physicochemical properties that influence its biological interactions.
The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with specific biological targets. The difluoromethyl group enhances binding affinity to certain enzymes and receptors, potentially influencing pathways related to:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor activation : It could modulate receptor activity, affecting signaling pathways critical in various physiological processes.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted the potential of such compounds in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound has not been extensively documented but can be inferred from related compounds.
Analgesic Properties
In a high-throughput screening study for Kappa Opioid Receptor (KOR) agonists, several compounds were identified with significant analgesic activities. While direct data on the specific compound is limited, its structural similarity to other active compounds suggests potential analgesic effects through KOR modulation .
Study 1: Synthesis and Biological Evaluation
A recent study focused on synthesizing various derivatives of pyrazolo[1,5-a]pyrimidines and evaluating their biological activities. The findings suggested that modifications at the 7-position significantly affected the anticancer activity of these compounds. While this compound was not specifically evaluated in this study, similar derivatives showed promise against multiple cancer cell lines .
Study 2: Enzyme Inhibition Profile
Another study investigated the enzyme inhibition profile of various pyrazolo[1,5-a]pyrimidines. The results indicated that certain modifications could enhance selectivity and potency against specific targets such as kinases involved in cancer progression. The presence of the difluoromethyl group in this compound may similarly enhance its inhibitory effects on relevant enzymes .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | Potential anticancer and analgesic | |
| 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Significant anticancer activity | |
| 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Notable enzyme inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between the target compound and its analogs are summarized below:
Key Comparative Insights:
- Substituent Effects: R7: Trifluoromethyl (CF3) analogs exhibit stronger electron-withdrawing effects, enhancing binding to hydrophobic pockets in enzymes . R5: Methyl (target) and ethyl groups improve steric accessibility compared to bulkier aryl substituents (e.g., phenyl), which may hinder membrane permeability .
- Stereochemistry : The (R,R) configuration in the target compound likely optimizes spatial orientation for target engagement, contrasting with racemic or undefined stereoisomers in other analogs .
- Synthetic Routes : Most analogs are synthesized via multicomponent reactions using aldehydes and 1,3-dicarbonyl precursors under solvent-free conditions . Trifluoromethyl derivatives often require brominated intermediates and cross-coupling reactions .
Research Findings
- Synthesis : The three-component reaction (tetrazol-5-amine + aldehyde + 1,3-dicarbonyl compound) yields regioselective pyrazolo[1,5-a]pyrimidines under catalyst-free, high-temperature conditions . For trifluoromethyl analogs, Suzuki–Miyaura cross-coupling and SNAr reactions are employed .
- For example, 5-(3-methoxyphenyl)-7-(trifluoromethyl)- analogs inhibit tobacco mosaic virus (TMV) by 40–43% at 500 µg/mL .
- Physicochemical Properties : Difluoromethyl-substituted compounds demonstrate improved aqueous solubility compared to trifluoromethyl analogs, as seen in the target compound’s carboxylic acid group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
